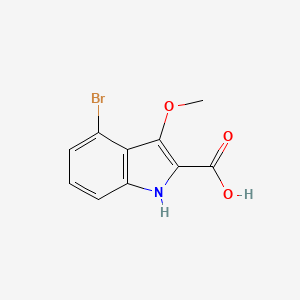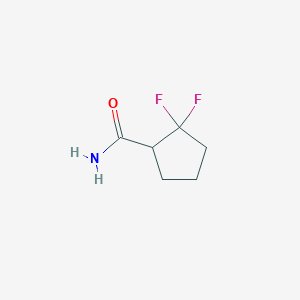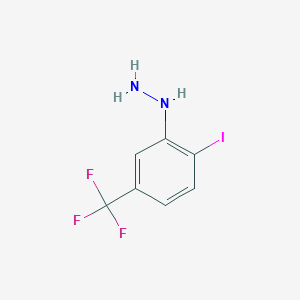
1-(2-Iodo-5-(trifluoromethyl)phenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Iodo-5-(trifluoromethyl)phenyl)hydrazine is an organic compound characterized by the presence of an iodine atom, a trifluoromethyl group, and a hydrazine moiety attached to a benzene ring
Preparation Methods
The synthesis of 1-(2-Iodo-5-(trifluoromethyl)phenyl)hydrazine typically involves the reaction of 2-iodo-5-(trifluoromethyl)benzaldehyde with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(2-Iodo-5-(trifluoromethyl)phenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Iodo-5-(trifluoromethyl)phenyl)hydrazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Iodo-5-(trifluoromethyl)phenyl)hydrazine involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The trifluoromethyl group enhances the compound’s stability and reactivity, while the iodine atom provides a site for further functionalization.
Comparison with Similar Compounds
Similar compounds to 1-(2-Iodo-5-(trifluoromethyl)phenyl)hydrazine include:
1-(2-Iodo-5-(trifluoromethylthio)phenyl)hydrazine: This compound has a similar structure but with a trifluoromethylthio group instead of a trifluoromethyl group.
4-(Trifluoromethyl)phenylhydrazine: Lacks the iodine atom but retains the trifluoromethyl and hydrazine functionalities.
1-Iodo-3,5-bis(trifluoromethyl)benzene: Contains two trifluoromethyl groups and an iodine atom but lacks the hydrazine moiety. The uniqueness of this compound lies in its combination of the trifluoromethyl group, iodine atom, and hydrazine moiety, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C7H6F3IN2 |
|---|---|
Molecular Weight |
302.04 g/mol |
IUPAC Name |
[2-iodo-5-(trifluoromethyl)phenyl]hydrazine |
InChI |
InChI=1S/C7H6F3IN2/c8-7(9,10)4-1-2-5(11)6(3-4)13-12/h1-3,13H,12H2 |
InChI Key |
MUKKHQAHGMFUEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NN)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12967900.png)

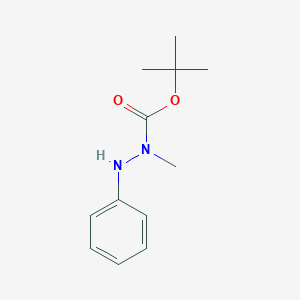
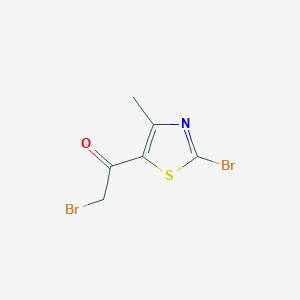


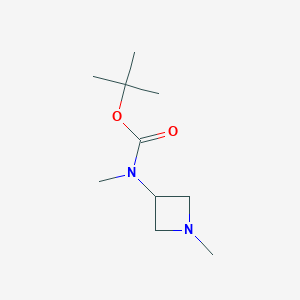

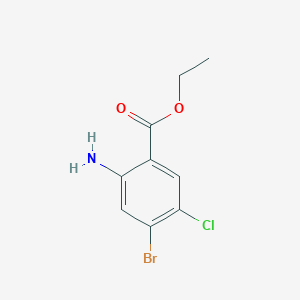

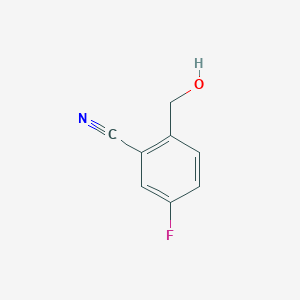
![2-Iodo-6-(trifluoromethoxy)benzo[d]thiazole](/img/structure/B12967975.png)
